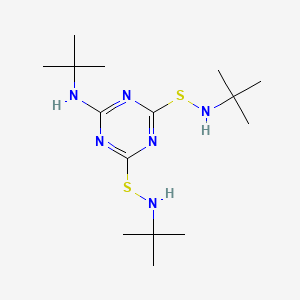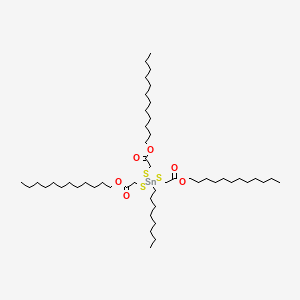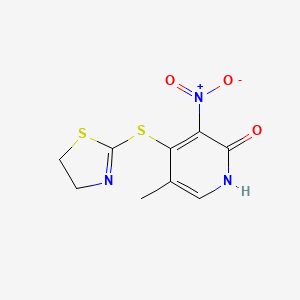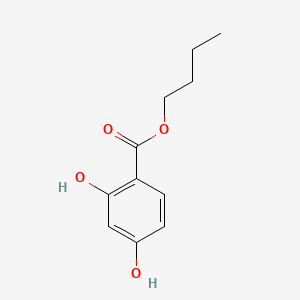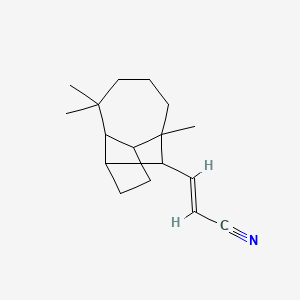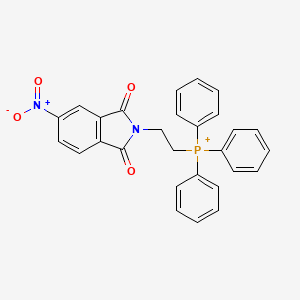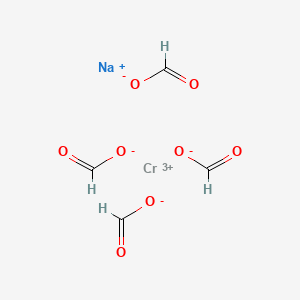
1-Butylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-butylamine with piperazine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the dihydrochloride salt as the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-butylpiperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
1-Butylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving neurotransmitter receptors and ion channels.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemical products, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-butylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for neurotransmitter receptors, modulating their activity. The compound may also influence ion channel function, leading to changes in cellular signaling pathways. These interactions are mediated through the binding of the compound to specific sites on the target proteins, resulting in conformational changes that alter their activity.
Comparaison Avec Des Composés Similaires
1-Methylpiperazine: Similar in structure but with a methyl group instead of a butyl group.
1-Propylpiperazine: Contains a propyl group instead of a butyl group.
1-Benzylpiperazine: Features a benzyl group attached to the piperazine ring.
Uniqueness of 1-Butylpiperazine Dihydrochloride: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments. Additionally, its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
50733-95-4 |
|---|---|
Formule moléculaire |
C8H19ClN2 |
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-3-6-10-7-4-9-5-8-10;/h9H,2-8H2,1H3;1H |
Clé InChI |
DNXXMYDADYAPDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


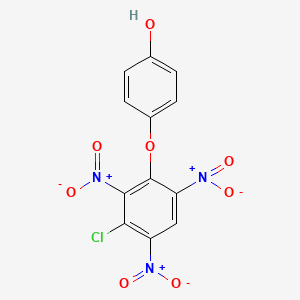

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
